2-epi-Cucurbitacin B
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Overview
Description
2-epi-Cucurbitacin B is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family. Cucurbitacins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Cucurbitacin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-epi-Cucurbitacin B undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction reduces double bonds or carbonyl groups, modifying the compound’s structure.
Substitution: This reaction replaces one functional group with another, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield saturated compounds .
Scientific Research Applications
2-epi-Cucurbitacin B has a wide range of scientific research applications:
Mechanism of Action
2-epi-Cucurbitacin B exerts its effects through several molecular mechanisms:
Apoptosis Induction: It promotes programmed cell death by activating apoptotic pathways.
Cell Cycle Arrest: It inhibits cell division by arresting the cell cycle at specific checkpoints.
Inhibition of Signal Transduction: It interferes with signaling pathways, such as the JAK-STAT pathway, which is crucial for cell growth and survival
Comparison with Similar Compounds
Cucurbitacin B: Shares similar biological activities but differs in its stereochemistry.
Cucurbitacin E: Known for its potent anticancer properties but has a different functional group arrangement.
Cucurbitacin D: Exhibits strong anti-inflammatory effects but varies in its acetylation pattern
Uniqueness: 2-epi-Cucurbitacin B is unique due to its specific stereochemistry, which influences its biological activity and potency. Its distinct molecular structure allows it to interact with different molecular targets compared to other cucurbitacins .
Properties
Molecular Formula |
C32H46O8 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1 |
InChI Key |
IXQKXEUSCPEQRD-PBMNGLKCSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
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